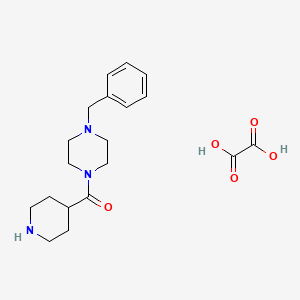![molecular formula C26H35N3O B3950730 1-benzyl-4-{[1-(2-phenylpropyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950730.png)
1-benzyl-4-{[1-(2-phenylpropyl)-4-piperidinyl]carbonyl}piperazine
Übersicht
Beschreibung
1-benzyl-4-{[1-(2-phenylpropyl)-4-piperidinyl]carbonyl}piperazine, also known as BPP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. BPP is a compound that has been synthesized in the laboratory and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-{[1-(2-phenylpropyl)-4-piperidinyl]carbonyl}piperazine has been studied extensively in preclinical studies for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of addiction and depression. In animal studies, this compound has been shown to reduce the rewarding effects of cocaine, indicating its potential as a treatment for drug addiction. This compound has also been shown to have antidepressant-like effects in animal models of depression.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-4-{[1-(2-phenylpropyl)-4-piperidinyl]carbonyl}piperazine is not yet fully understood. However, it is believed that this compound acts on the dopamine and serotonin systems in the brain. This compound has been shown to increase dopamine and serotonin levels in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. This compound has also been shown to reduce anxiety-like behavior in animal models. Additionally, this compound has been shown to have a positive effect on mood in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-4-{[1-(2-phenylpropyl)-4-piperidinyl]carbonyl}piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This compound is also relatively inexpensive compared to other compounds used in research. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-4-{[1-(2-phenylpropyl)-4-piperidinyl]carbonyl}piperazine. One area of research could be to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more effective treatments for various disorders. Additionally, more research could be done to investigate the potential of this compound as a treatment for addiction and depression. Further studies could also be done to investigate the safety and efficacy of this compound in humans.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(2-phenylpropyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O/c1-22(24-10-6-3-7-11-24)20-27-14-12-25(13-15-27)26(30)29-18-16-28(17-19-29)21-23-8-4-2-5-9-23/h2-11,22,25H,12-21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRLMYIFSYLLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950651.png)
![ethyl 4-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950659.png)
![ethyl 4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950661.png)
![ethyl 4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950675.png)
![ethyl 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950679.png)
![ethyl 4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950686.png)
![ethyl 4-{[1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate ethanedioate (salt)](/img/structure/B3950700.png)
![ethyl 4-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate oxalate](/img/structure/B3950706.png)

![1-benzyl-4-[(1-benzyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B3950715.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950724.png)
![1-benzyl-4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950727.png)
![1-benzyl-4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950735.png)
![1-benzyl-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950752.png)